REACTION_SMILES
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[CH3:15][S:16]([CH3:17])=[O:18].[Cl:1][c:2]1[cH:3][cH:4][cH:5][c:6]([F:10])[c:7]1[CH2:8][Cl:9].[N-:12]=[N+:13]=[N-:14].[Na+:11]>>[Cl:1][c:2]1[cH:3][cH:4][cH:5][c:6]([F:10])[c:7]1[CH2:8][N:12]=[N+:13]=[N-:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccc(Cl)c1CCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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[N-]=[N+]=NCc1c(F)cccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |